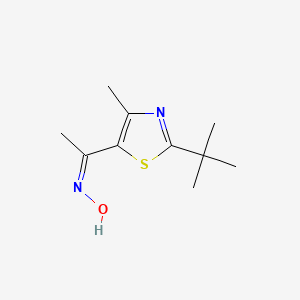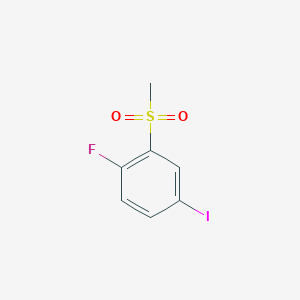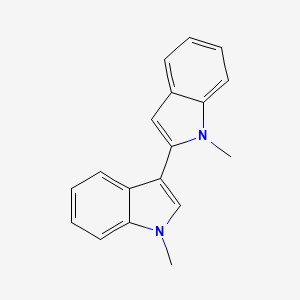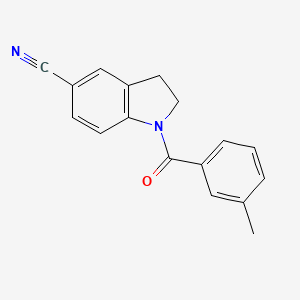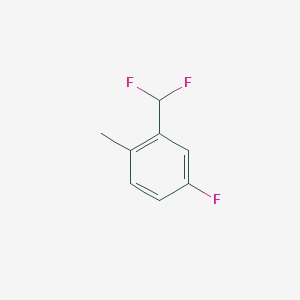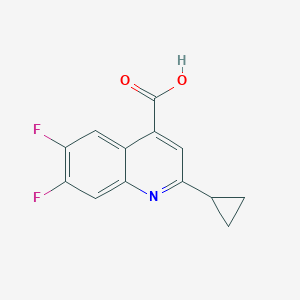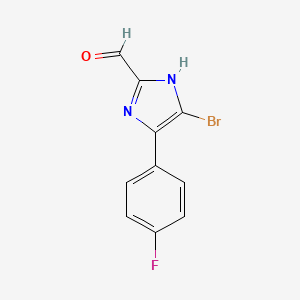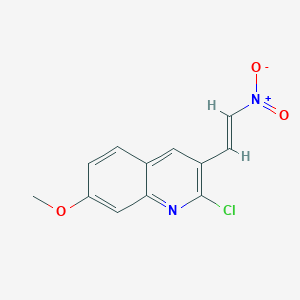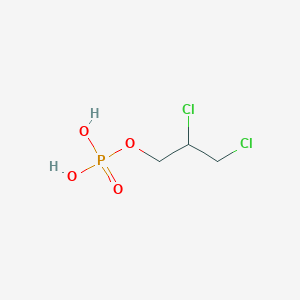
2,3-Dichloropropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloropropyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C3H7Cl2O4P . It is a derivative of phosphoric acid where two hydrogen atoms are replaced by a 2,3-dichloropropyl group. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl dihydrogen phosphate typically involves the reaction of 2,3-dichloropropanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,3-Dichloropropanol+Phosphoric Acid→2,3-Dichloropropyl dihydrogen phosphate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.
2,3-Dichloropropanol: A precursor in the synthesis of 2,3-Dichloropropyl dihydrogen phosphate.
Phosphoric Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to act as a phosphorylating agent makes it valuable in various chemical and biological applications. Additionally, its dichloropropyl group provides unique reactivity compared to other phosphoric acid derivatives.
Eigenschaften
Molekularformel |
C3H7Cl2O4P |
|---|---|
Molekulargewicht |
208.96 g/mol |
IUPAC-Name |
2,3-dichloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Cl2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChI-Schlüssel |
QVOOVJHSIPCFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)Cl)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


